molecular formula C6H9ClN6 B2508899 2-(1-Methylpyrazol-4-yl)triazol-4-amine;hydrochloride CAS No. 2260936-26-1

2-(1-Methylpyrazol-4-yl)triazol-4-amine;hydrochloride

Cat. No.: B2508899
CAS No.: 2260936-26-1
M. Wt: 200.63
InChI Key: FRSJODYKVZMFSY-UHFFFAOYSA-N
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Description

2-(1-Methylpyrazol-4-yl)triazol-4-amine;hydrochloride is a heterocyclic compound that features both pyrazole and triazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and triazole moieties in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methylpyrazol-4-yl)triazol-4-amine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylpyrazole with azides in the presence of a copper catalyst to form the triazole ring. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically includes steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring, potentially yielding reduced triazole derivatives.

    Substitution: Both the pyrazole and triazole rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or acyl groups .

Scientific Research Applications

2-(1-Methylpyrazol-4-yl)triazol-4-amine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Methylpyrazol-4-yl)triazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The triazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or altering receptor function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

    1-Methylpyrazole: Shares the pyrazole ring but lacks the triazole moiety.

    1,2,3-Triazole: Contains the triazole ring but lacks the pyrazole moiety.

    Pyrazolyl-triazole derivatives: Compounds with similar structures but different substituents on the pyrazole or triazole rings.

Uniqueness: 2-(1-Methylpyrazol-4-yl)triazol-4-amine;hydrochloride is unique due to the presence of both pyrazole and triazole rings in its structure. This dual-ring system provides a versatile platform for chemical modifications and biological interactions, making it a valuable compound in various research fields .

Properties

IUPAC Name

2-(1-methylpyrazol-4-yl)triazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N6.ClH/c1-11-4-5(2-8-11)12-9-3-6(7)10-12;/h2-4H,1H3,(H2,7,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSJODYKVZMFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2N=CC(=N2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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